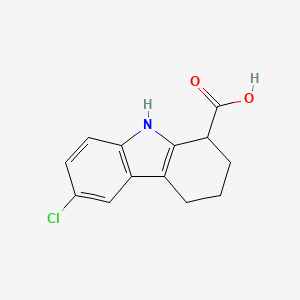

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c14-7-4-5-11-10(6-7)8-2-1-3-9(13(16)17)12(8)15-11/h4-6,9,15H,1-3H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAOXJSNMBNBHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

This guide provides a comprehensive overview of the synthetic pathways leading to 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid, a key intermediate in the development of various therapeutic agents. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the core chemical principles, provide detailed experimental protocols, and offer insights into the rationale behind the methodological choices.

Introduction: The Significance of Substituted Tetrahydrocarbazoles

The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, this compound and its derivatives have garnered significant interest as inhibitors of the SirT1 protein, implicating them in the potential treatment of neoplastic disorders, neurodegenerative diseases, and metabolic conditions such as diabetes.[2] The strategic placement of the chloro and carboxylic acid moieties on the tetrahydrocarbazole framework is crucial for its biological activity, making a robust and well-understood synthetic route paramount for further drug discovery and development efforts.

Core Synthetic Strategy: The Fischer Indole Synthesis

The most reliable and widely employed method for the construction of the tetrahydrocarbazole ring system is the Fischer indole synthesis.[3][4] This classic reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde to form an indole.[4] For the synthesis of our target molecule, this translates to the condensation of (4-chlorophenyl)hydrazine with a suitable cyclohexanone derivative bearing a carboxylic acid precursor at the 2-position.

Mechanistic Insights into the Fischer Indole Synthesis

The mechanism of the Fischer indole synthesis is a well-studied and elegant cascade of reactions.[4] Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential side products.

-

Hydrazone Formation: The initial step is the condensation of (4-chlorophenyl)hydrazine with the cyclohexanone derivative to form a phenylhydrazone. This reaction is typically reversible and is driven to completion by the removal of water.

-

Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.

-

[5][5]-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes a[5][5]-sigmatropic rearrangement (a type of pericyclic reaction) to form a di-imine intermediate.

-

Aromatization and Cyclization: The di-imine subsequently undergoes rearomatization, followed by an intramolecular nucleophilic attack to form a five-membered ring.

-

Ammonia Elimination: The final step involves the elimination of a molecule of ammonia under acidic conditions to yield the stable, aromatic indole ring system of the tetrahydrocarbazole.

Proposed Synthetic Pathway

A practical and efficient synthesis of this compound can be envisioned in a two-stage process:

-

Stage 1: Fischer Indole Synthesis to construct the chlorinated tetrahydrocarbazole ester.

-

Stage 2: Saponification of the resulting ester to yield the final carboxylic acid.

Stage 1: Synthesis of Ethyl 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate

The selection of an ester, such as an ethyl ester, as a precursor to the carboxylic acid is a common strategy in organic synthesis. It protects the carboxylic acid from participating in unwanted side reactions during the acidic conditions of the Fischer indole synthesis and can be easily hydrolyzed in a subsequent step. A plausible starting material for the cyclohexanone component is ethyl 2-oxocyclohexane-1-carboxylate.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-chlorophenyl)hydrazine hydrochloride (1 equivalent).

-

Reagent Addition: Add ethyl 2-oxocyclohexane-1-carboxylate (1.1 equivalents) to the flask.

-

Solvent and Catalyst: The choice of acid catalyst is critical. Glacial acetic acid is a common choice as it can serve as both the solvent and the catalyst.[6] Alternatively, Brønsted acids like sulfuric acid or p-toluenesulfonic acid, or Lewis acids such as zinc chloride, can be used in a suitable solvent like ethanol or toluene.[4][7] For this protocol, we will use glacial acetic acid. Add a sufficient volume of glacial acetic acid to dissolve the reagents.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice-water. The crude product should precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate.

Stage 2: Saponification to this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction using a strong base.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate (1 equivalent) from Stage 1 in a mixture of ethanol and water.

-

Base Addition: Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents), to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux for 1-3 hours, monitoring the reaction progress by TLC until all the starting ester has been consumed.

-

Work-up: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

-

Acidification: Acidify the aqueous solution by the slow addition of a strong acid, such as hydrochloric acid, until the pH is acidic (pH 2-3). The carboxylic acid product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any remaining salts, and dry under vacuum to yield the final product, this compound.

Quantitative Data Summary

| Step | Reactants | Product | Catalyst/Reagents | Typical Yield |

| Stage 1 | (4-chlorophenyl)hydrazine, Ethyl 2-oxocyclohexane-1-carboxylate | Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate | Glacial Acetic Acid | 70-85% |

| Stage 2 | Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate | This compound | NaOH, HCl | >90% |

Note: Yields are estimates based on typical Fischer indole and saponification reactions and may vary depending on specific reaction conditions and scale.

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula. The presence of a chlorine atom will be evident from the characteristic M and M+2 isotope pattern in a 3:1 ratio.[3]

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch of the indole (around 3300-3500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and the aromatic C-Cl stretch (around 700-800 cm⁻¹).[3]

-

Melting Point Analysis: To assess the purity of the crystalline product.

Conclusion and Future Perspectives

The Fischer indole synthesis remains a cornerstone of heterocyclic chemistry, providing a robust and scalable route to a wide array of substituted carbazoles. The outlined two-stage pathway to this compound is based on well-established and reliable chemical transformations. Further optimization of this synthesis, for instance, through the exploration of alternative acid catalysts or the use of flow chemistry, could lead to improved yields and more environmentally friendly processes.[8] The availability of an efficient synthetic route to this important building block will undoubtedly accelerate research into new therapeutic agents targeting sirtuins and other enzymes implicated in human disease.

References

-

Der Pharma Chemica. Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Available from: [Link]

-

Der Pharma Chemica. Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Available from: [Link]

-

PubMed. Design and synthesis of carbazole carboxamides as promising inhibitors of Bruton's tyrosine kinase (BTK) and Janus kinase 2 (JAK2). Available from: [Link]

-

Wikipedia. Fischer indole synthesis. Available from: [Link]

-

Organic Chemistry Portal. Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Available from: [Link]

-

ResearchGate. Synthesis of 9H‐Carbazole based carboxylic acids. Available from: [Link]

-

PMC - NIH. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Available from: [Link]

-

RSC Advances. Fischer indole synthesis applied to the total synthesis of natural products. Available from: [Link]

-

Journal of the American Chemical Society. A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for.... Available from: [Link]

-

WIPO Patentscope. processes for the preparation of 6-chloro-2,3,4,9-tetrahydro-1h-carbazole-1-carboxamide and of its precursors. Available from: [Link]

-

Organic Chemistry Portal. Carbazole synthesis. Available from: [Link]

- Google Patents. JP6142459B2 - Process for the preparation of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide and its precursor.

- Google Patents. WO2013057258A1 - Processes for the preparation of 6-chloro-2,3,4,9-tetrahydro-1h-carbazole-1-carboxamide and of its precursors.

-

Taylor & Francis. Fischer indole synthesis – Knowledge and References. Available from: [Link]

-

Scribd. Tetrahydrocarbazole Synthesis via Fischer Indole. Available from: [Link]

-

YouTube. Fischer Indole Synthesis. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Available from: [Link]

-

ResearchGate. Using fused ring heterocyclic compounds such as 6-Chloro-2, 3, 4, 9-tetrahydro-1H-carbazole-1-carboxylic acid amide.... Available from: [Link]

-

PubChem. 6-Chloro-1,2,3,4-tetrahydrocarbazole-2-carboxylic acid. Available from: [Link]

-

Ark Pharma Scientific Limited. This compound. Available from: [Link]

-

PMC - NIH. Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. Available from: [Link]

- Google Patents. US20140303382A1 - Process for the preparation of 6-chloro-2,3,4,9-tetrahydro-1h-carbazole-1-carboxamide and intermediates thereof.

-

ACG Publications. Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Available from: [Link]

-

ACS Publications. Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. Available from: [Link]

Sources

- 1. wjarr.com [wjarr.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | 36684-65-8 [smolecule.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Design and synthesis of carbazole carboxamides as promising inhibitors of Bruton's tyrosine kinase (BTK) and Janus kinase 2 (JAK2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 8. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Executive Summary

This technical guide provides a comprehensive analysis of the . This molecule belongs to the carbazole class of compounds, a scaffold of significant interest in medicinal chemistry and drug development. Notably, its carboxamide analog is a known selective inhibitor of Sirtuin 1 (SIRT1), a key regulator in various cellular processes, highlighting the therapeutic potential of this molecular framework.[1][2] Understanding the fundamental physicochemical characteristics of the carboxylic acid derivative is paramount for researchers engaged in its synthesis, characterization, and evaluation for potential therapeutic applications. This document delineates its core molecular properties, solubility, dissociation constants, lipophilicity, and spectroscopic signature, supported by established experimental protocols and predictive data.

Introduction and Chemical Identity

The carbazole nucleus is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. This compound is a functionalized derivative featuring a partially saturated carbazole core, a chlorine substituent on the aromatic ring, and a carboxylic acid group on the saturated ring. This combination of a lipophilic core, a hydrogen-bond-donating/accepting indole nitrogen, an electron-withdrawing chlorine, and an ionizable carboxylic acid creates a unique physicochemical profile that dictates its behavior in both chemical and biological systems. Its structural similarity to potent enzyme inhibitors makes a thorough characterization essential for guiding further derivatization, formulation, and pharmacokinetic studies.

The fundamental identity of the compound is established by its molecular formula, C13H12ClNO2, and a molecular weight of approximately 249.69 g/mol .[3][4]

Core Molecular and Physical Properties

The physical state and thermal properties of a compound are critical for its handling, storage, and formulation. While experimental data for this specific molecule is sparse, reliable predictions and data from closely related analogs provide valuable insights.

| Property | Value / Observation | Source / Method |

| CAS Number | 50639-66-2 | [3][5][6] |

| Molecular Formula | C13H12ClNO2 | [3][7] |

| Molecular Weight | 249.69 g/mol | [3][4] |

| Predicted Density | 1.444 ± 0.06 g/cm³ | [3] |

| Predicted Boiling Point | 494.6 ± 45.0 °C at 760 mmHg | [3] |

| Physical Form | Expected to be a solid at room temperature. | Inferred from analogs |

| Melting Point | Data not available. For comparison, the related (±) 6-chloro-1,2,3,4-tetrahydrocarbazole-2-carboxylic acid has a melting point of 247-249 °C.[8] | [8] |

The high predicted boiling point suggests low volatility, which is typical for a molecule of this size and functionality. The density is consistent with a halogenated, polycyclic organic compound.

Solubility and Dissociation Characteristics

Solubility and ionization state are critical determinants of a compound's absorption, distribution, and mechanism of action. The presence of both a lipophilic carbazole core and an ionizable carboxylic acid suggests a pH-dependent solubility profile.

Aqueous and Organic Solubility

The parent compound, 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole, is reported to be insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[1] The addition of the carboxylic acid moiety to this scaffold is expected to increase aqueous solubility, particularly at pH values above its pKa, where the carboxylate anion is formed. In acidic conditions (pH < pKa), the compound will be in its neutral, less soluble form. It is expected to retain good solubility in polar organic solvents such as DMSO, DMF, and alcohols.

Acidity Constant (pKa)

The molecule possesses two ionizable protons: the carboxylic acid proton (-COOH) and the indole amine proton (-NH-).

-

Carboxylic Acid pKa : This is the most significant pKa in a physiological context. It is expected to be in the range of 3-5, typical for carboxylic acids attached to an aliphatic ring system.

-

Indole N-H pKa : The pKa of the indole N-H proton is much higher, with predicted values for the parent tetrahydrocarbazole being around 17, making it non-ionizable under physiological conditions.[9]

The causality behind this experimental choice is its reliability and directness. Potentiometric titration directly measures the change in pH upon addition of a titrant, allowing for the precise determination of the inflection point corresponding to the pKa.

-

Preparation : Accurately weigh ~5-10 mg of the compound and dissolve it in a suitable co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility.

-

Titration Setup : Place the solution in a jacketed beaker maintained at 25 °C. Use a calibrated pH electrode and a micro-burette.

-

Acidic Titration : Add a standardized solution of HCl (e.g., 0.1 M) to lower the initial pH to ~2.0, ensuring the carboxylic acid is fully protonated.

-

Basal Titration : Titrate the solution by adding small, precise aliquots of a standardized, carbonate-free NaOH solution (e.g., 0.1 M).

-

Data Acquisition : Record the pH value after each addition of NaOH, allowing the reading to stabilize.

-

Analysis : Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, or more accurately, by calculating the first derivative of the titration curve (dpH/dV). The peak of the derivative plot indicates the equivalence point.

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity and Membrane Permeability

Lipophilicity is a key factor influencing a drug's ability to cross biological membranes and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Partition Coefficient (LogP)

The partition coefficient (LogP) is the ratio of the concentration of a compound in a nonpolar solvent (typically octan-1-ol) to its concentration in an aqueous buffer (typically at a pH where the compound is neutral). A higher LogP indicates greater lipophilicity. While no experimental LogP is published for this specific molecule, the related 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid has a computed XLogP3 of 2.9, suggesting moderate lipophilicity.[4]

This method is the gold standard for LogP determination due to its direct measurement of partitioning between two immiscible phases.

-

Phase Preparation : Prepare a phosphate buffer (pH 7.4) and saturate it with octan-1-ol. Similarly, saturate octan-1-ol with the buffer. This pre-saturation is critical to prevent volume changes during the experiment.

-

Stock Solution : Prepare a stock solution of the compound in the saturated octan-1-ol at a known concentration (e.g., 1 mg/mL).

-

Partitioning : In a glass vial, combine a precise volume of the octan-1-ol stock solution with a precise volume of the saturated buffer (e.g., 1:1 v/v).

-

Equilibration : Shake the vial vigorously for 1-2 hours at a constant temperature (e.g., 25 °C) to allow for complete partitioning.

-

Phase Separation : Centrifuge the vial at low speed to ensure complete separation of the two phases.

-

Quantification : Carefully sample both the octan-1-ol and the aqueous phase. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

-

Calculation : Calculate LogP using the formula: LogP = log([Concentration]octanol / [Concentration]aqueous).

Caption: Workflow for experimental LogP determination.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides the definitive structural confirmation of the molecule. Based on its structure and data from analogs, the following spectral characteristics are expected.

-

¹H NMR : The spectrum would be complex. Key expected signals include:

-

Aromatic Protons : Signals in the δ 7.0-7.5 ppm range. The chlorine at C6 will influence the splitting patterns of the protons on the benzene ring.

-

Indole N-H : A broad singlet, typically downfield (> δ 10 ppm), which is exchangeable with D₂O.[2]

-

Carboxylic Acid O-H : A very broad singlet, highly variable in position and often not observed.

-

Aliphatic Protons : A series of multiplets in the δ 1.5-3.8 ppm range corresponding to the protons on the saturated tetrahydro ring, including the proton at the chiral center C1.[2]

-

-

¹³C NMR : Expected signals would include:

-

Carbonyl Carbon : A signal in the δ 170-180 ppm region.

-

Aromatic Carbons : Multiple signals in the δ 110-140 ppm region, including two carbons bearing chlorine and nitrogen.

-

Aliphatic Carbons : Signals in the δ 20-50 ppm range corresponding to the saturated ring.

-

-

Infrared (IR) Spectroscopy : Characteristic absorption bands would confirm functional groups:

-

Mass Spectrometry (MS) :

-

The molecular ion peak (M⁺) would appear as a doublet due to the chlorine isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio at m/z 249 and 251.

-

Key fragmentation pathways would likely include the loss of the carboxylic acid group (-45 Da) to give a fragment at m/z 204/206, and the loss of the chlorine atom (-35 Da).

-

Safety and Handling

-

Hazards Identification : Assumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10]

-

Personal Protective Equipment (PPE) : Handle with impervious gloves, safety goggles with side shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]

-

Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

-

First Aid :

-

Skin Contact : Immediately wash with plenty of soap and water.

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Inhalation : Remove person to fresh air and keep comfortable for breathing.

-

Conclusion

This compound is a molecule with significant potential as a building block in medicinal chemistry. Its physicochemical profile is defined by a moderately lipophilic, pH-dependent character, governed by the interplay between its carbazole core and carboxylic acid functional group. The data and protocols presented in this guide offer a foundational understanding for researchers, enabling informed decisions in experimental design, from synthesis and purification to formulation and biological evaluation. A thorough experimental validation of the predicted properties is a critical next step for any drug development program involving this compound.

References

-

The Royal Society of Chemistry. Supporting Information for a chemical publication. The Royal Society of Chemistry. Available at: [Link]

-

ChemBK. This compound. ChemBK. Available at: [Link]

-

Chongqing Chemdad Co., Ltd. 6-CHLORO-1 2 3 4-TETRAHYDROCARBAZOLE 9&. Chemdad. Available at: [Link]

-

PubChem. 6-Chloro-1,2,3,4-tetrahydrocarbazole-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

PrepChem.com. Synthesis of (±) 6-chloro-1,2,3,4-tetrahydrocarbazole-2-carboxylic acid. PrepChem.com. Available at: [Link]

-

Fisher Scientific. Safety Data Sheet for Carbazole. Fisher Scientific. Available at: [Link]

-

Ark Pharma Scientific Limited. This compound. Ark Pharm. Available at: [Link]

-

Der Pharma Chemica. Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica. Available at: [Link]

-

ACG Publications. Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim(BF4)] ionic liquid in methanol. ACG Publications. Available at: [Link]

-

NIST WebBook. 1H-Carbazole, 2,3,4,9-tetrahydro-. National Institute of Standards and Technology. Available at: [Link]

Sources

- 1. Buy 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | 36684-65-8 [smolecule.com]

- 2. 6-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-1-CARBOXAMIDE | 49843-98-3 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 6-Chloro-1,2,3,4-tetrahydrocarbazole-2-carboxylic acid | C13H12ClNO2 | CID 21452712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 50639-66-2 [chemicalbook.com]

- 6. 50639-66-2|this compound|BLD Pharm [bldpharm.com]

- 7. scbt.com [scbt.com]

- 8. prepchem.com [prepchem.com]

- 9. 6-CHLORO-1 2 3 4-TETRAHYDROCARBAZOLE 9& Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. 6-氯-1,2,3,4-四氢咔唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. biosynth.com [biosynth.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Elucidating the Molecular Architecture: A Technical Guide to the NMR Spectral Analysis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) data for 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and foundational NMR principles to present a robust, predictive interpretation of its ¹H and ¹³C NMR spectra. This document serves as a valuable resource for researchers in the synthesis, characterization, and application of carbazole derivatives, offering detailed spectral assignments, insights into the structural effects of substituents, and standardized protocols for data acquisition.

Introduction

This compound belongs to the carbazole family of compounds, which are known for their diverse pharmacological activities.[1][2][3] The precise characterization of the molecular structure of such compounds is paramount for understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents. NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. This guide will delve into the predicted ¹H and ¹³C NMR spectral features of the title compound, providing a detailed rationale for the chemical shift assignments and coupling patterns based on empirical data from analogous structures and established NMR theory.[4]

The core structure, a tetrahydrocarbazole, is a fused heterocyclic system comprising a pyrrole ring fused to a benzene ring and a cyclohexane ring.[1] The addition of a chlorine atom at the 6-position and a carboxylic acid group at the 1-position introduces specific electronic and steric effects that are reflected in the NMR spectrum.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic, aliphatic, and acidic protons. The predicted chemical shifts (δ) are presented in Table 1, with assignments based on the analysis of the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, and the known effects of chloro and carboxylic acid substituents.[5][6]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H-5 | ~7.3-7.4 | d | ~8.5 | Downfield shift due to para-chloro substituent. Expected to be a doublet due to coupling with H-7. |

| H-7 | ~7.0-7.1 | dd | ~8.5, ~2.0 | Doublet of doublets due to coupling with H-5 and H-8. |

| H-8 | ~7.2-7.3 | d | ~2.0 | Doublet due to meta-coupling with H-7. |

| NH (H-9) | ~8.0-8.5 | br s | - | Broad singlet, exchangeable with D₂O. Chemical shift can be solvent-dependent.[7] |

| H-1 | ~4.0-4.2 | t | ~6.0 | Triplet due to coupling with the two H-2 protons. Deshielded by the adjacent carboxylic acid group. |

| H-2 | ~2.0-2.3 | m | - | Complex multiplet due to coupling with H-1 and H-3 protons. |

| H-3 | ~1.8-2.0 | m | - | Multiplet due to coupling with H-2 and H-4 protons. |

| H-4 | ~2.6-2.8 | t | ~6.0 | Triplet due to coupling with the two H-3 protons. |

| COOH | ~10.0-12.0 | br s | - | Broad singlet, highly deshielded and exchangeable with D₂O. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide complementary information on the carbon framework of the molecule. The predicted chemical shifts are summarized in Table 2. The assignments are based on the known shielding and deshielding effects of the substituents on the carbazole core.[5][8]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C-1 | ~40-45 | Aliphatic carbon bearing the carboxylic acid group. |

| C-2 | ~25-30 | Aliphatic carbon. |

| C-3 | ~20-25 | Aliphatic carbon. |

| C-4 | ~22-27 | Aliphatic carbon. |

| C-4a | ~125-130 | Aromatic quaternary carbon. |

| C-4b | ~110-115 | Aromatic quaternary carbon. |

| C-5 | ~120-125 | Aromatic carbon, deshielded by the adjacent chlorine. |

| C-6 | ~128-133 | Aromatic carbon directly attached to chlorine. |

| C-7 | ~118-123 | Aromatic carbon. |

| C-8 | ~110-115 | Aromatic carbon. |

| C-8a | ~135-140 | Aromatic quaternary carbon adjacent to the pyrrole nitrogen. |

| C-9a | ~130-135 | Aromatic quaternary carbon. |

| COOH | ~175-180 | Carbonyl carbon of the carboxylic acid. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for this compound, the following experimental protocol is recommended.

dot

Caption: Workflow for NMR Data Acquisition.

Detailed Steps:

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a standard 5 mm NMR tube.[7] DMSO-d₆ is often preferred for carboxylic acids to observe the acidic proton.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

-

Instrumental Setup :

-

The use of a high-field NMR spectrometer (400 MHz or greater) is recommended for better signal dispersion and resolution.[8]

-

Insert the sample into the spectrometer and lock the field frequency using the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity by shimming the spectrometer.

-

-

Data Acquisition :

-

¹H NMR : Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of approximately 15 ppm is appropriate.

-

¹³C NMR : Acquire the proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 220 ppm) is necessary. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended) : For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond H-C correlations.

-

Structural Insights from NMR Data

The predicted NMR data provides valuable insights into the electronic environment of the molecule.

dot

Caption: Key Structural Effects on NMR Spectra.

-

Effect of the Chloro Substituent : The electron-withdrawing nature of the chlorine atom at the C-6 position is expected to deshield the protons and carbons in its vicinity, particularly C-6, C-5, and C-7. This is reflected in the downfield shift of their predicted signals.

-

Effect of the Carboxylic Acid Group : The carboxylic acid group at the C-1 position will significantly deshield the adjacent proton (H-1) and carbon (C-1). The acidic proton of the carboxyl group itself will appear at a very downfield chemical shift, often above 10 ppm.

-

Conformational Information : The coupling constants observed in the aliphatic region (H-1 to H-4) can provide information about the conformation of the tetrahydrocarbazole ring system.

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous structures and fundamental NMR principles, we have presented a comprehensive set of predicted chemical shifts and structural assignments. The included experimental protocol offers a standardized approach for acquiring high-quality NMR data for this and related compounds. This guide is intended to be a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery, facilitating the accurate structural characterization of novel carbazole derivatives.

References

- Kumar, A., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. ACG Publications.

- Chen, J., et al. (2018). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. PMC - NIH.

- Smolecule. 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole.

- Karthik, G., et al. (2005). Attempted synthesis of substituted carbazoles from 1-oxo-1,2,3,4-tetrahydro-carbazoles and 1-hydroxyimino-1,2,3,4-tetrahydrocarbazoles. Indian Journal of Chemistry.

- ResearchGate. ¹H NMR spectrum of compound 3a.

- Murugavel, S., et al. (2009). 2,3,4,9-Tetra-hydro-1H-carbazole. ResearchGate.

- Nakano, Y., & Lupton, D. W. (2015). Supporting Information for Palladium[II] Catalysed C(sp³)–H Oxidation of Dimethyl Carbamoyl Tetrahydrocarbazoles. The Royal Society of Chemistry.

- Chen, C.-y., & Larsen, R. D. (2002). INDOLE SYNTHESIS BY Pd-CATALYZED ANNULATION OF KETONES WITH o-IODOANILINE: 1,2,3,4-TETRAHYDROCARBAZOLE. Organic Syntheses.

- Gatfaoui, S., et al. (2020). Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds. PMC.

- Silva, A. M. S., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Singh, P., & Kumar, A. (2022). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Pharmaceutical Sciences.

Sources

- 1. Buy 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | 36684-65-8 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. op.niscpr.res.in [op.niscpr.res.in]

- 7. acgpubs.org [acgpubs.org]

- 8. rsc.org [rsc.org]

The Emergence of a Key Carbazole Intermediate: A Technical Guide to 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

An In-depth Exploration of its Discovery, Synthesis, and Historical Significance for Researchers, Scientists, and Drug Development Professionals.

Introduction: A Molecule of Growing Importance

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid, a substituted tetrahydrocarbazole derivative, has emerged as a compound of significant interest within the realms of medicinal chemistry and drug discovery. Its rigid, tricyclic structure serves as a versatile scaffold for the synthesis of biologically active molecules. This guide provides a comprehensive overview of the discovery and history of this compound, delving into its synthesis, and the scientific context that underscores its importance, particularly as a key precursor to potent enzyme inhibitors.

A Historical Perspective: The Legacy of Carbazole Synthesis

The story of this compound is built upon a rich history of synthetic organic chemistry. The broader carbazole ring system was first isolated from coal tar in 1872 by Graebe and Glazer.[1][2] However, the ability to synthetically construct such molecules, particularly with specific substitution patterns, was unlocked by the seminal work of Hermann Emil Fischer in 1883.[3][4]

The Fischer indole synthesis , a cornerstone of heterocyclic chemistry, provides a direct route to the indole nucleus through the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[3][4] This powerful reaction has been adapted and modified over the decades, with variations like the Borsche-Drechsel cyclization being instrumental in the formation of tetrahydrocarbazole scaffolds.[5][6] These classical methods laid the essential groundwork for the eventual synthesis of complex derivatives like this compound.

The "discovery" of this specific molecule is not marked by a singular, serendipitous event but rather by its emergence as a crucial building block in the targeted synthesis of pharmacologically active agents. Its development is intrinsically linked to the quest for potent and selective inhibitors of sirtuin 1 (SIRT1), a class III histone deacetylase involved in various cellular processes.

The Synthetic Pathway: A Step-by-Step Elucidation

The most common and historically significant route to the 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole core relies on the principles of the Fischer indole synthesis. The general strategy involves the condensation of a substituted phenylhydrazine with a cyclic ketone, followed by an acid-catalyzed cyclization.

Key Starting Materials:

-

4-Chlorophenylhydrazine: This provides the chloro-substituted benzene ring portion of the carbazole.

-

Cyclohexanone derivative with a carboxylic acid or ester group: This forms the tetrahydro- and carboxylic acid-functionalized part of the molecule. A common precursor is a 2-oxocyclohexanecarboxylic acid alkyl ester.

Visualizing the Synthesis: A Generalized Workflow

Sources

An In-depth Technical Guide on the Biological Activity of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid and Its Derivatives

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the biological activities associated with the 6-chloro-2,3,4,9-tetrahydro-1H-carbazole scaffold, with a particular focus on the implications of the 1-carboxylic acid derivative. While direct extensive research on the carboxylic acid is limited, this document synthesizes data from closely related analogues, particularly the corresponding carboxamide, to build a scientifically grounded understanding of its potential therapeutic applications. We will delve into the synthetic pathways, primary biological targets, mechanisms of action, and relevant experimental protocols for researchers, scientists, and drug development professionals. The overarching goal is to present a cohesive narrative that underscores the therapeutic potential of this class of compounds in areas such as metabolic disorders, neurodegenerative diseases, and oncology.

Introduction: The Carbazole Scaffold in Drug Discovery

The carbazole ring system, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its rigid, planar structure provides an excellent framework for interacting with a variety of biological targets. Both natural and synthetic carbazole derivatives have demonstrated a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1] The tetrahydrocarbazole core, a partially saturated version of carbazole, offers a three-dimensional structure that can be finely tuned to achieve specific biological effects.[1] The addition of a chlorine atom at the 6-position and a carboxylic acid at the 1-position of the 2,3,4,9-tetrahydro-1H-carbazole core, the subject of this guide, introduces specific electronic and steric properties that are critical for its biological activity.

This guide will specifically explore the biological landscape of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid and its closely related derivatives, which have emerged as promising modulators of key cellular pathways.

Synthesis and Chemical Properties

The synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole derivatives typically employs the Fischer indole synthesis as a key step.[2] This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine (in this case, 4-chlorophenylhydrazine) with a cyclic ketone (cyclohexanone).[2] The resulting tetrahydrocarbazole can then be further functionalized.

For the synthesis of the title compound, this compound, and its derivatives, more complex multi-step synthetic routes are often necessary. For instance, a patented process describes the preparation of the corresponding carboxamide from a 3-bromo-2-oxo-cyclohexanecarboxylic acid alkyl ester.[3] This highlights that the carboxylic acid moiety or its ester is a key intermediate in the synthesis of the more extensively studied carboxamide.[3][4]

Key Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C13H12ClNO2 | [5][6] |

| Molecular Weight | 249.7 g/mol | [5] |

| Appearance | Typically a white crystalline solid | [2] |

| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO and ethanol | [2] |

Primary Biological Target and Mechanism of Action: SIRT1 Inhibition

A significant body of research points to the inhibition of Sirtuin 1 (SIRT1) as a primary mechanism of action for derivatives of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole, particularly the 1-carboxamide.[2][7] SIRT1 is a class III histone deacetylase that plays a crucial role in regulating a wide range of cellular processes, including metabolism, DNA repair, and inflammation.[2]

The inhibition of SIRT1 by these compounds has been implicated in their potential therapeutic effects in various diseases, including:

-

Metabolic Disorders: By modulating pathways involved in glucose and lipid metabolism.[2][7]

-

Neurodegenerative Diseases: Through mechanisms that may involve neuroprotection and reduction of inflammation.[2][7]

-

Neoplastic Disorders (Cancer): By influencing cell growth and survival pathways.[7]

The selectivity of these compounds for SIRT1 over other sirtuins (SIRT2, SIRT3) and other classes of histone deacetylases (HDACs) is a key feature for their development as therapeutic agents, as it can minimize off-target effects.[2]

Broader Biological Activities of the Tetrahydrocarbazole Core

Beyond SIRT1 inhibition, the tetrahydrocarbazole scaffold is associated with a diverse range of biological activities. This suggests that this compound and its derivatives may have a broader pharmacological profile.

Anti-inflammatory Activity

Carbazole derivatives have been shown to possess potent anti-inflammatory properties. This activity is often attributed to the inhibition of enzymes like cyclooxygenase (COX), which are key mediators of inflammation.

Antimicrobial Activity

Various substituted carbazoles have demonstrated significant antibacterial and antifungal activity.[8][9] For example, a derivative, 6-chloro-2-methyl-1H-carbazole-1,4(9H)-dione, showed notable activity against methicillin-resistant Staphylococcus aureus (MRSA).[8] The introduction of different functional groups onto the carbazole nucleus can be explored to develop new antimicrobial agents.[9]

Anticancer Activity

The tetrahydrocarbazole framework is a promising scaffold for the development of anticancer agents.[1] A study on a series of tetrahydrocarbazoles identified them as dual inhibitors of phosphorylated ERK (pERK) and phosphorylated retinoblastoma protein (pRb).[10] The inhibition of these key proteins in cell cycle progression points to the potential of these compounds as molecularly targeted cancer therapeutics.[10]

Experimental Protocols

To facilitate further research into the biological activities of this compound and its derivatives, the following are representative experimental protocols.

Synthesis of the Tetrahydrocarbazole Core via Fischer Indole Synthesis

This protocol provides a general procedure for the synthesis of the tetrahydrocarbazole scaffold.

DOT Diagram of the Fischer Indole Synthesis Workflow:

Sources

- 1. wjarr.com [wjarr.com]

- 2. Buy 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | 36684-65-8 [smolecule.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. JP6142459B2 - Process for the preparation of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide and its precursor - Google Patents [patents.google.com]

- 5. scbt.com [scbt.com]

- 6. 6-Chloro-1,2,3,4-tetrahydrocarbazole-2-carboxylic acid | C13H12ClNO2 | CID 21452712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iosrjournals.org [iosrjournals.org]

- 9. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

potential therapeutic targets of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

An In-Depth Technical Guide to the Potential Therapeutic Targets of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Executive Summary

This compound is a synthetic small molecule belonging to the carbazole family, a class of compounds renowned for a wide spectrum of biological activities. While direct pharmacological data on this specific carboxylic acid derivative is sparse, its structural similarity to known bioactive molecules provides a strong foundation for targeted investigation. Notably, its corresponding amide, 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (also known as EX-527 or Selisistat), is a well-characterized, potent, and selective inhibitor of Sirtuin 1 (SIRT1).[1][2] This guide outlines a comprehensive, multi-pronged strategy for the systematic identification and validation of the therapeutic targets of its parent carboxylic acid. Leveraging the established pharmacology of the broader carbazole class, we will explore primary, secondary, and tertiary potential targets, including sirtuins, protein kinases, DNA topoisomerases, and key transcription factors. This document provides not just a theoretical framework but also detailed, field-proven experimental protocols and logical workflows to empower researchers in elucidating the compound's mechanism of action and therapeutic potential.

Introduction to the Target Compound and the Carbazole Scaffold

The core structure of the subject molecule is the tetrahydrocarbazole nucleus, a privileged scaffold in medicinal chemistry.[3] This tricyclic system, consisting of a partially saturated cyclohexane ring fused to an indole, is a common motif in numerous natural products and synthetic compounds exhibiting anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3] The specific substitutions on the molecule —a chlorine atom at the 6-position and a carboxylic acid at the 1-position—are critical determinants of its physicochemical properties and, consequently, its potential interactions with biological targets.

The most significant lead for this compound is the established activity of its amide derivative, EX-527, a potent SIRT1 inhibitor with an IC50 in the nanomolar range.[2] Given that a carboxylic acid and a carboxamide are closely related functional groups, it is highly probable that this compound also targets SIRT1. However, the difference in electronics and hydrogen bonding capability between a carboxylic acid and a carboxamide necessitates empirical validation. Furthermore, the carbazole scaffold is known for its ability to interact with a diverse range of targets, making a broader screening approach both prudent and necessary.

Primary Hypothesized Target: Sirtuin 1 (SIRT1)

Rationale: The primary and most compelling hypothesis is that the compound inhibits SIRT1. SIRT1 is a class III histone deacetylase that utilizes NAD+ as a cofactor to deacetylate lysine residues on a multitude of histone and non-histone proteins.[4] It is a master regulator of cellular processes, including metabolism, DNA repair, inflammation, and circadian rhythm, making it a high-value target for metabolic diseases, neurodegeneration, and cancer.[1][5]

Causality of Experimental Choices: The validation strategy must first confirm enzymatic inhibition and then demonstrate direct target engagement within a native cellular environment. An in vitro enzymatic assay provides a clean, direct measure of inhibition, while a cellular thermal shift assay (CETSA) offers powerful evidence of the compound binding to its target inside a cell.[6][7]

Experimental Workflow: SIRT1 Target Validation

Caption: Workflow for SIRT1 target validation.

Protocol 2.1: In Vitro Fluorometric SIRT1 Activity Assay

This protocol is adapted from commercially available kits designed to measure SIRT1 deacetylase activity.[8][9][10]

-

Reagent Preparation:

-

Prepare Sirtuin Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Reconstitute recombinant human SIRT1 enzyme, a fluorogenic acetylated peptide substrate (e.g., based on p53), and NAD+ in Assay Buffer.

-

Prepare a serial dilution of the test compound in DMSO, then dilute further in Assay Buffer. Ensure the final DMSO concentration is ≤1%.

-

-

Assay Procedure:

-

In a 96-well black plate, add 20 µL of the test compound dilution or vehicle control (for positive and negative controls).

-

Add 20 µL of SIRT1 enzyme solution to all wells except the "no enzyme" control.

-

Add 10 µL of NAD+ solution to all wells.

-

Pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of the fluorogenic substrate solution.

-

Incubate at 37°C for 30-60 minutes, protected from light.

-

-

Signal Development and Detection:

-

Stop the reaction and develop the signal by adding 50 µL of Developer solution containing a protease (e.g., Trypsin) that specifically cleaves the deacetylated substrate, releasing the fluorophore.

-

Incubate for 15 minutes at 37°C.

-

Measure fluorescence using a plate reader (e.g., λex = 400 nm / λem = 505 nm).

-

-

Data Analysis:

-

Subtract background fluorescence (no enzyme control).

-

Normalize the data to the vehicle control (100% activity).

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2.2: Cellular Thermal Shift Assay (CETSA) for SIRT1

This protocol confirms that the compound directly binds to and stabilizes SIRT1 in intact cells.[3][6][7][11]

-

Cell Treatment:

-

Culture a relevant cell line (e.g., HEK293T, MCF-7) to ~80% confluency.

-

Treat cells with the test compound at a concentration of 10-20x its enzymatic IC50, or with vehicle (DMSO) control, for 1-2 hours in the incubator.

-

-

Thermal Challenge:

-

Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

-

Aliquot the cell suspension into separate PCR tubes for each temperature point.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

-

Lysis and Protein Isolation:

-

Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

-

Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

-

Detection by Western Blot:

-

Transfer the supernatant (soluble fraction) to new tubes.

-

Determine the protein concentration of each sample.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for SIRT1.

-

Use an appropriate secondary antibody and visualize the bands using chemiluminescence.

-

-

Data Analysis:

-

Quantify the band intensity for each temperature point.

-

Plot the relative band intensity against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and thus, direct engagement.

-

Secondary Potential Target Class: Protein Kinases

Rationale: The carbazole scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors.[12] Specific carbazole derivatives have shown potent activity against PIM kinases and the JAK/STAT pathway, particularly STAT3.[13][14][15][16][17][18] These targets are deeply implicated in oncology and inflammatory diseases, driven by their roles in cell cycle progression, proliferation, and survival.

Causality of Experimental Choices: An initial broad kinase panel screen is the most efficient way to identify potential kinase targets. This is followed by a cell-based functional assay to confirm that target inhibition translates to downstream pathway modulation (e.g., reduction of STAT3 phosphorylation).

Experimental Workflow: Kinase Target Validation

Caption: Workflow for Topo II DNA relaxation assay.

Experimental Protocol: Topo II DNA Relaxation Assay This assay visually determines if the compound inhibits the enzyme's ability to relax supercoiled DNA. [19]

-

Reaction Setup: In a microcentrifuge tube, combine Topo II assay buffer, supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of the test compound.

-

Enzyme Addition: Add human Topo IIα enzyme to initiate the reaction. Include a "no enzyme" control and a "vehicle" control.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel and run electrophoresis to separate the different DNA topoisomers.

-

Visualization and Analysis: Stain the gel with ethidium bromide or SYBR Safe and visualize under UV light. Inhibition is observed as a dose-dependent increase in the supercoiled DNA band and a decrease in the relaxed DNA band compared to the vehicle control.

NF-κB Signaling Pathway

Rationale: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factor is a master regulator of inflammation and immunity. [20][21]Its dysregulation is linked to chronic inflammatory diseases and many cancers. Carbazole compounds have been specifically described as inhibitors of this pathway. [22][23]

Caption: Workflow for NF-κB luciferase reporter assay.

Experimental Protocol: NF-κB Reporter Assay This cell-based assay quantifies the transcriptional activity of NF-κB. [24][25][26][27][28]

-

Cell Seeding: Seed a stable cell line containing an NF-κB response element-driven luciferase reporter (e.g., HEK293-NF-κB-luc) into a 96-well white plate.

-

Treatment: The next day, pre-treat the cells with serial dilutions of the test compound for 1 hour.

-

Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α (e.g., 10 ng/mL) to the wells. Include unstimulated and stimulated vehicle controls.

-

Incubation: Incubate the plate for 6-24 hours at 37°C.

-

Lysis and Signal Detection: Remove the media and lyse the cells. Add a luciferase assay reagent that provides the substrate (luciferin).

-

Measurement and Analysis: Measure the luminescence signal on a plate reader. A dose-dependent decrease in luminescence in stimulated, compound-treated wells indicates inhibition of the NF-κB pathway.

Integrated Target Validation and Biophysical Confirmation

The data gathered from the primary screening and cellular assays must be integrated to build a coherent picture of the compound's mechanism of action. Positive hits should be confirmed with orthogonal assays, and direct binding must be unequivocally demonstrated using biophysical methods.

Summary of Target Validation Strategy

| Potential Target Class | Primary Assay | Cellular Assay | Confirmation Assay | Key Question Answered |

| Sirtuins (SIRT1) | Fluorometric Deacetylase Assay | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) | Does it inhibit SIRT1 and bind to it in cells? |

| Protein Kinases | Broad Kinase Panel Screen | Western Blot (e.g., p-STAT3) | Isothermal Dose-Response CETSA | Which kinases does it inhibit and does this affect cellular signaling? |

| Topoisomerase II | DNA Relaxation Assay | γH2AX Staining (DNA Damage) | SPR | Does it inhibit Topo II catalytic activity? |

| NF-κB Pathway | Luciferase Reporter Assay | Western Blot (p-IκBα) | N/A (Pathway Assay) | Does it suppress NF-κB transcriptional activity? |

Protocol 5.1: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity (KD) of a small molecule to a protein target. [29][30][31][32]It serves as the gold standard for confirming a direct drug-target interaction.

-

Chip Preparation: Covalently immobilize the purified recombinant target protein (e.g., SIRT1, PIM1) onto a sensor chip surface.

-

Binding Analysis: Inject a series of precise concentrations of the test compound over the chip surface. A reference channel with no immobilized protein is used for background subtraction.

-

Data Acquisition: The SPR instrument detects changes in the refractive index at the surface as the compound binds to and dissociates from the protein, generating a sensorgram (response units vs. time).

-

Kinetic Analysis: Fit the sensorgram data from multiple compound concentrations to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A low KD value confirms a high-affinity interaction.

Conclusion

While this compound is an understudied molecule, its chemical framework provides a clear and actionable path for target identification. The strategy outlined in this guide, beginning with the most probable target, SIRT1, and expanding to other high-value target classes known to interact with the carbazole scaffold, represents a robust and efficient approach. By systematically applying the detailed in vitro, cellular, and biophysical protocols herein, researchers can effectively elucidate the compound's mechanism of action, validate its therapeutic targets, and unlock its potential as a novel therapeutic agent for diseases ranging from cancer and inflammation to metabolic and neurodegenerative disorders.

References

-

ResearchGate. (n.d.). Chemical structures of Topo II inhibitors based on the carbazole... Retrieved from [Link]

-

MDPI. (n.d.). Carbazole Derivatives as STAT Inhibitors. Retrieved from [Link]

-

Saturnino, C., Palladino, C., Napoli, M., Sinicropi, M. S., Botta, A., Sala, M., de Prati, A. C., Novellino, E., & Suzuki, H. (2013). Synthesis and biological evaluation of new N-alkylcarbazole derivatives as STAT3 inhibitors: preliminary study. European Journal of Medicinal Chemistry, 60, 112–119. Retrieved from [Link]

-

Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

-

Bio-protocol. (n.d.). Sirtuin activity assay. Retrieved from [Link]

-

Barreca, M. L., Ferro, S., Montemagno, C., & De Luca, L. (2021). Carbazole Derivatives as STAT Inhibitors: An Overview. Molecules, 26(13), 4065. Retrieved from [Link]

-

Kim, J. H., et al. (2022). Novel carbazole attenuates vascular remodeling through STAT3/CIAPIN1 signaling in vascular smooth muscle cells. Cell Death & Disease, 13(1), 88. Retrieved from [Link]

-

ResearchGate. (n.d.). Carbazole Derivatives as STAT Inhibitors: An Overview. Retrieved from [Link]

-

protocols.io. (2016). NF-κB Transcriptional Activity Assay using NKL reporter cells. Retrieved from [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

-

Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

-

Tong, L., & Denu, J. M. (2010). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. Methods in molecular biology (Clifton, N.J.), 648, 171–181. Retrieved from [Link]

-

Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

-

ResearchGate. (2024). Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction. Retrieved from [Link]

-

Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101298. Retrieved from [Link]

-

Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141–161. Retrieved from [Link]

-

Sartorius. (2020). Surface Plasmon Resonance (SPR) Analysis for Drug Development. Retrieved from [Link]

-

Olszewski, M., et al. (2024). Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2302920. Retrieved from [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

Chen, H., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(19), e4519. Retrieved from [Link]

-

MRC PPU. (n.d.). Synthesis, kinase inhibitory potencies, and in vitro antiproliferative evaluation of new Pim kinase inhibitors. Retrieved from [Link]

-

RSC Publishing. (n.d.). Design, synthesis and biological studies of carbazole–thiosemicarbazone hybrids as potential topoisomerase II catalytic inhibitors. Retrieved from [Link]

-

Moreau, P., et al. (2010). Synthesis, Pim kinase inhibitory potencies and in vitro antiproliferative activities of diversely substituted pyrrolo[2,3-a]carbazoles. Bioorganic & medicinal chemistry letters, 20(16), 4956–4960. Retrieved from [Link]

-

ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]

-

Bentham Science. (n.d.). PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Retrieved from [Link]

-

Olszewski, M., et al. (2024). Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2302920. Retrieved from [Link]

-

Singh, N., et al. (2021). Design and synthesis of amino acid derivatives of substituted benzimidazoles and pyrazoles as Sirt1 inhibitors. RSC medicinal chemistry, 12(11), 1935–1947. Retrieved from [Link]

-

Otava Chemicals. (n.d.). Inhibitor of the deacetylase SIRT1. Retrieved from [Link]

-

ACS Publications. (n.d.). Pharmacological Advantage of SIRT2-Selective versus pan-SIRT1–3 Inhibitors. Retrieved from [Link]

-

Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

-

ResearchGate. (n.d.). Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. Retrieved from [Link]

-

Bentham Science. (n.d.). PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Retrieved from [Link]

-

Bioorganic & Medicinal Chemistry. (2016). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Retrieved from [Link]

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

-

NIH. (n.d.). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Retrieved from [Link]

-

ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay? Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. Retrieved from [Link]

-

PubMed. (n.d.). Naturally occurring NF-kappaB inhibitors. Retrieved from [Link]

-

Organic & Biomolecular Chemistry Blog. (2024). Board news. Retrieved from [Link]

-

PubMed Central. (n.d.). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. Retrieved from [Link]

Sources

- 1. SIRT1 Inhibitor | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Inhibitor of the deacetylase SIRT1 [otavachemicals.com]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. Sirtuin 1/SIRT1: Activity Assays [bio-techne.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. annualreviews.org [annualreviews.org]

- 8. Sirtuin activity assay [bio-protocol.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. bio-protocol.org [bio-protocol.org]

- 12. PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of new N-alkylcarbazole derivatives as STAT3 inhibitors: preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Novel carbazole attenuates vascular remodeling through STAT3/CIAPIN1 signaling in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, Pim kinase inhibitory potencies and in vitro antiproliferative activities of diversely substituted pyrrolo[2,3-a]carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. eurekaselect.com [eurekaselect.com]

- 19. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 22. blogs.rsc.org [blogs.rsc.org]

- 23. scbt.com [scbt.com]

- 24. indigobiosciences.com [indigobiosciences.com]

- 25. NF-κB Transcriptional Activity Assay using NKL reporter cells [protocols.io]

- 26. cdn.caymanchem.com [cdn.caymanchem.com]

- 27. indigobiosciences.com [indigobiosciences.com]

- 28. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 29. Surface Plasmon Resonance (SPR) Analysis for Drug Development [pharma-industry-review.com]

- 30. criver.com [criver.com]

- 31. researchgate.net [researchgate.net]

- 32. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

in silico modeling of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

An In-Depth Technical Guide to the In Silico Modeling of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

This guide provides a comprehensive, technically-grounded framework for the in silico analysis of this compound. The methodologies detailed herein are designed to elucidate its therapeutic potential by systematically predicting biological targets, evaluating binding interactions, assessing complex stability, and profiling its drug-likeness. This document is intended for researchers, computational chemists, and drug development professionals engaged in the early-stage discovery of novel therapeutics.

Introduction: The Carbazole Scaffold and the Imperative of In Silico Assessment

Carbazole and its derivatives represent a privileged class of heterocyclic compounds, renowned for their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The tricyclic structure of the carbazole nucleus serves as a versatile scaffold in medicinal chemistry, present in numerous biologically active molecules.[3][4] The specific compound of interest, this compound, belongs to this promising family. A structurally related amide has been identified as an inhibitor of the deacetylase SirT1, suggesting a potential avenue for therapeutic intervention in neoplastic, metabolic, or neurodegenerative disorders.[5]

Before committing to resource-intensive preclinical and clinical studies, a robust computational assessment is essential. In silico modeling allows for the rapid, cost-effective evaluation of a compound's potential efficacy and safety profile.[6] This guide delineates a validated workflow, from initial target hypothesis generation to the nuanced analysis of molecular dynamics, providing a self-validating system for computational drug discovery.

Part 1: Target Identification and Prioritization

The foundational step in characterizing a novel compound is to identify its most probable biological targets. This process moves beyond mere speculation by leveraging the principle of chemical similarity—that molecules with similar structures are likely to interact with similar proteins.

Rationale and Strategy

Our strategy is to use the two-dimensional structure of the query molecule to screen against a vast database of known bioactive ligands. By quantifying the similarity, we can generate a ranked list of potential protein targets, which can then be prioritized for further investigation based on biological relevance and structural data availability.

Experimental Protocol: Target Prediction with SwissTargetPrediction

SwissTargetPrediction is a robust, freely accessible web server that excels at this task.[7][8]

-

Ligand Input :

-

Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound. The SMILES string is C1CC2=C(C(C1)C(=O)O)NC3=C2C=C(C=C3)Cl.

-

Navigate to the SwissTargetPrediction web server ([Link]).[8]

-

Paste the SMILES string into the input field. The server will automatically render the 2D structure for verification.[7]

-

-

Prediction Execution :

-

Select the target organism, typically Homo sapiens for human drug discovery.

-

Initiate the prediction process. The tool compares the query molecule to a library of over 280,000 active compounds to predict targets.[8]

-

-

Results Analysis and Validation :

-

The output will be a ranked list of potential protein targets, scored by probability.[9] A higher probability indicates a greater likelihood of interaction.

-

Scrutinize the top-ranking targets. Look for proteins with well-characterized roles in disease pathways. Given the literature on related compounds, pay special attention to targets like sirtuins, topoisomerases, or kinases.[5][10]

-

Crucial Validation Step : Cross-reference the high-probability targets with the Protein Data Bank (PDB) to ensure high-quality, experimentally determined 3D structures are available for subsequent docking and dynamics studies.[11][12][13]

-

Part 2: Molecular Docking: Elucidating Binding Affinity and Pose

Once a primary target is selected (e.g., a protein with an available PDB structure), molecular docking is employed to predict the preferred binding orientation and estimate the strength of the interaction.

Causality: The "Lock and Key" Hypothesis in a Computational Framework

Molecular docking computationally models the "handshake" between a ligand and its protein target.[14] It systematically explores various conformations of the ligand within the protein's active site, calculating a binding energy score for each pose. The lowest energy score typically corresponds to the most stable and likely binding mode.[1]

Experimental Protocol: Protein-Ligand Docking using AutoDock Vina

This protocol outlines a standard procedure using UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculation.[15]

-

Protein Preparation :

-

Download the 3D crystal structure of the chosen target protein from the RCSB PDB database (e.g., PDB ID: 1A35 for Topoisomerase I).[1][16]

-

Load the PDB file into UCSF Chimera.

-

Cleanup : Remove all non-essential components, including water molecules, co-crystallized ligands, and solvent ions. This ensures the docking simulation focuses only on the protein-ligand interaction of interest.[17]

-

Protonation and Charge Assignment : Add polar hydrogen atoms and assign appropriate partial charges (e.g., AMBER ff14SB for proteins). This is critical for accurately modeling electrostatic interactions.

-

-

Ligand Preparation :

-

Generate a 3D structure of this compound from its SMILES string using a tool like ChemDraw or an online converter.

-

Perform an energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges, which are essential for calculating the electrostatic potential.[1]

-